BenchChemオンラインストアへようこそ!

1-(1H-Indazol-7-yl)-N-methylmethanamine

Physicochemical profiling CNS drug design Oral bioavailability prediction

1-(1H-Indazol-7-yl)-N-methylmethanamine (CAS 1520346-89-7, molecular formula C₉H₁₁N₃, molecular weight 161.20 g/mol) is a 7-substituted indazole derivative bearing an N-methylmethanamine side chain. The indazole scaffold is a recognized privileged structure in kinase inhibitor discovery, with numerous derivatives progressing to clinical evaluation as anticancer and anti-inflammatory agents.

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
Cat. No. B13536258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Indazol-7-yl)-N-methylmethanamine
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCNCC1=CC=CC2=C1NN=C2
InChIInChI=1S/C9H11N3/c1-10-5-7-3-2-4-8-6-11-12-9(7)8/h2-4,6,10H,5H2,1H3,(H,11,12)
InChIKeyPBEYCEAXYZKFEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Indazol-7-yl)-N-methylmethanamine Procurement Guide: Structural Class and Core Physicochemical Characteristics


1-(1H-Indazol-7-yl)-N-methylmethanamine (CAS 1520346-89-7, molecular formula C₉H₁₁N₃, molecular weight 161.20 g/mol) is a 7-substituted indazole derivative bearing an N-methylmethanamine side chain . The indazole scaffold is a recognized privileged structure in kinase inhibitor discovery, with numerous derivatives progressing to clinical evaluation as anticancer and anti-inflammatory agents [1]. The specific 7-substitution pattern with a secondary amine linker distinguishes this compound from more common 5- or 6-substituted indazole building blocks and imparts distinct computed physicochemical properties—including a topological polar surface area (TPSA) of 40.71 Ų and a calculated LogP of 1.28—that influence its suitability as a synthetic intermediate for CNS-penetrant or orally bioavailable target molecules .

Why Generic Indazole Building Blocks Cannot Replace 1-(1H-Indazol-7-yl)-N-methylmethanamine in Synthesis Programs


The prevalent 7-substituted indazole building block, 1H-indazole-7-methanamine (CAS 944904-20-5), differs from 1-(1H-Indazol-7-yl)-N-methylmethanamine by the absence of N-methylation on the exocyclic amine . This methylation introduces a secondary amine character that alters nucleophilicity, hydrogen-bonding capacity, and metabolic susceptibility in downstream products. Computational data reveal that the primary amine analog exhibits a TPSA of 54.7 Ų and LogP of 1.02, while the N-methylated target compound shows a lower TPSA (40.71 Ų) and higher LogP (1.28), indicating improved membrane permeability potential . Additionally, the 1-methyl-1H-indazol-7-amine isomer (CAS 41926-06-1), which places the methyl group on the indazole N1 rather than the exocyclic amine, displays a LogP of 1.74 and PSA of 43.84, resulting in higher lipophilicity that may lead to different pharmacokinetic profiles in derived compounds [1]. These structural distinctions mean that generic substitution with either analog would produce intermediates with divergent physicochemical properties, potentially altering target engagement, solubility, and metabolic stability in the final bioactive molecule.

Quantitative Differentiation Evidence: 1-(1H-Indazol-7-yl)-N-methylmethanamine vs. Close Structural Analogs


Computed Topological Polar Surface Area (TPSA): 25.6% Reduction vs. Primary Amine Analog Improves Predicted Membrane Permeability

1-(1H-Indazol-7-yl)-N-methylmethanamine exhibits a computed TPSA of 40.71 Ų, which is substantially lower than the 54.70 Ų calculated for the primary amine analog 1H-indazole-7-methanamine . TPSA values below 60 Ų are generally associated with good blood-brain barrier penetration, while values above 140 Ų predict poor absorption [1]. The 25.6% reduction in TPSA conferred by N-methylation places the target compound in a more favorable range for CNS drug design applications where the primary amine analog would be marginal.

Physicochemical profiling CNS drug design Oral bioavailability prediction

Computed Lipophilicity (LogP): Intermediate Value Balances Solubility and Permeability Between Two Closest Analogs

The target compound displays a computed LogP of 1.28, which lies between the primary amine analog 1H-indazole-7-methanamine (LogP 1.02) and the N1-methyl isomer 1-methyl-1H-indazol-7-amine (LogP 1.74) [1]. This intermediate lipophilicity may offer a balanced profile that avoids the excessively high LogP associated with increased metabolic clearance and hERG liability, while providing better membrane partitioning than the more polar primary amine. The narrow LogP window of 1.0–1.7 across these three closely related isomers underscores the sensitivity of physicochemical properties to minor structural modifications.

Lipophilicity optimization Drug-likeness ADME prediction

Hydrogen-Bond Donor Count Parity but Altered Donor Strength Enables Differential Reactivity in Amide Coupling and Reductive Amination Sequences

Both 1-(1H-Indazol-7-yl)-N-methylmethanamine and its primary amine analog possess two hydrogen-bond donor atoms . However, the secondary amine in the target compound is a weaker hydrogen-bond donor and a stronger nucleophile than the primary amine, which can influence reaction selectivity in downstream derivatization steps such as reductive amination or sulfonamide formation. The N-methyl group also eliminates one site for potential metabolic N-oxidation or deamination, though no experimental microsomal stability data directly comparing the two compounds are available in the public domain.

Synthetic chemistry Building block utility Amide bond formation

Indazole 7-Substitution Pattern: A Less Common Scaffold for Kinase Inhibitor Design with Distinct Binding Vector Geometry

The majority of kinase-focused indazole building blocks bear substituents at the 5- or 6-position, which align with the solvent-exposed region of the ATP-binding pocket. The 7-position substitution projects the amine vector at a distinct angle relative to the hinge-binding indazole core, potentially enabling access to allosteric or back-pocket interactions that are inaccessible to 5- or 6-substituted analogs [1]. While no head-to-head kinase profiling data comparing 7-substituted vs. 5/6-substituted indazole building blocks were identified in the public literature, the geometric argument is supported by co-crystal structures of 7-substituted indazoles bound to TTK and PLK4 kinases, where the 7-substituent engages residues in the DFG-out pocket [1].

Kinase inhibitor design Structure-activity relationship Scaffold diversity

High-Value Application Scenarios for 1-(1H-Indazol-7-yl)-N-methylmethanamine in Drug Discovery


Synthesis of CNS-Penetrant Kinase Inhibitor Candidates

The computed TPSA of 40.71 Ų places 1-(1H-Indazol-7-yl)-N-methylmethanamine well within the desirable range for CNS drug design (TPSA <60–70 Ų) [1]. Medicinal chemistry teams targeting brain-penetrant kinase inhibitors (e.g., for glioblastoma or neurodegenerative diseases) can use this building block to construct lead compounds with a head start on CNS permeability, avoiding the permeability penalty incurred by the more polar primary amine analog (TPSA 54.70 Ų). The secondary amine also provides a handle for late-stage N-alkylation or N-acylation without requiring a protection step.

Fragment-Based Lead Generation Targeting DFG-Out Kinase Conformations

The 7-substitution vector on the indazole core directs the N-methylmethanamine group toward the DFG-out pocket of kinases such as TTK and PLK4, as evidenced by patent co-crystal structure data for related 7-substituted indazoles . This building block can serve as a hinge-binding fragment with a pre-oriented vector for growing into the allosteric back pocket, enabling fragment-based discovery programs to explore Type II or Type III kinase inhibitor space without extensive scaffold remodeling.

Intermediate for IRAK4 or Pan-RAF Inhibitor Synthesis Programs

The indazole core with a 7-aminomethyl substituent appears as a key intermediate in multiple patent families covering IRAK4 inhibitors (e.g., WO2020035019) and kinase inhibitors [1]. The N-methylated variant offers synthetic chemists a directly usable fragment for constructing elaborated inhibitors via amide coupling, sulfonamide formation, or reductive amination with advanced aldehyde intermediates, potentially shortening synthetic routes by one protection/deprotection cycle compared to the primary amine building block.

Physicochemical Property Benchmarking in Early-Stage Hit Triage

The intermediate LogP (1.28) of the target compound, situated between two commercially available analogs (LogP 1.02 and 1.74) [1], makes it a useful reference point for assessing the lipophilicity tolerance of a biological target. Procurement of all three compounds in parallel enables rapid, experimentally tractable SAR exploration of the N-methylation effect on cellular potency, solubility, and microsomal stability, generating informative structure-property relationship (SPR) data early in a project.

Quote Request

Request a Quote for 1-(1H-Indazol-7-yl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.